molecular formula C12H12N4O B4505648 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-ethyl-1,2,4-oxadiazole

3-((1H-benzo[d]imidazol-2-yl)methyl)-5-ethyl-1,2,4-oxadiazole

Cat. No.: B4505648
M. Wt: 228.25 g/mol
InChI Key: PEJXQYDCBBWSJR-UHFFFAOYSA-N
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Description

3-((1H-benzo[d]imidazol-2-yl)methyl)-5-ethyl-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of benzimidazole and oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-ethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzimidazole derivatives with nitrile oxides, which can be generated in situ from oximes using chlorinating agents . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-((1H-benzo[d]imidazol-2-yl)methyl)-5-ethyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles in the presence of a base like potassium carbonate in DMF at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

3-((1H-benzo[d]imidazol-2-yl)methyl)-5-ethyl-1,2,4-oxadiazole has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infections.

    Industry: Utilized in the development of optoelectronic materials and sensors.

Mechanism of Action

The mechanism of action of 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-ethyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to the inhibition of key biological processes. For example, its anticancer activity may be attributed to the inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1H-benzo[d]imidazol-2-yl)methyl)-5-ethyl-1,2,4-oxadiazole is unique due to its combined structural features of benzimidazole and oxadiazole, which confer a distinct set of chemical and biological properties. This dual functionality enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

3-(1H-benzimidazol-2-ylmethyl)-5-ethyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-2-12-15-11(16-17-12)7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJXQYDCBBWSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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